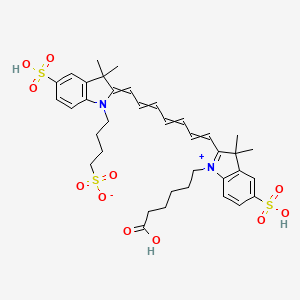
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is a chiral compound that features a phenyl group, a pyrrolidine ring, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol typically involves the enantioselective reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-1-(pyrrolidin-2-yl)ethanone using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction under mild conditions, yielding the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol may involve similar asymmetric reduction techniques but on a larger scale. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a good leaving group, facilitating substitution reactions.
Major Products
Oxidation: 1-phenyl-1-(pyrrolidin-2-yl)ethanone
Reduction: Various alcohol derivatives
Substitution: Halides, ethers, and other substituted products
科学研究应用
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions and efficacy.
相似化合物的比较
Similar Compounds
- (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol
- 1-phenyl-1-(pyrrolidin-2-yl)ethanone
- 1-phenyl-1-(pyrrolidin-2-yl)ethane
Uniqueness
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and structurally similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m0/s1 |
InChI 键 |
CMBFPAOCIMBCTJ-NWDGAFQWSA-N |
手性 SMILES |
C[C@]([C@@H]1CCCN1)(C2=CC=CC=C2)O |
规范 SMILES |
CC(C1CCCN1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


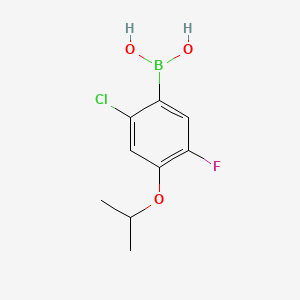

![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
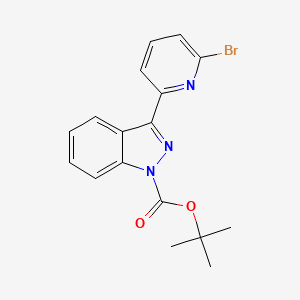
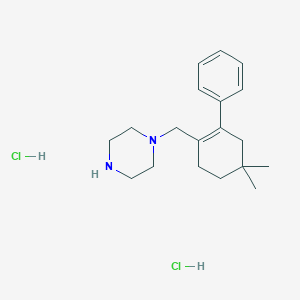

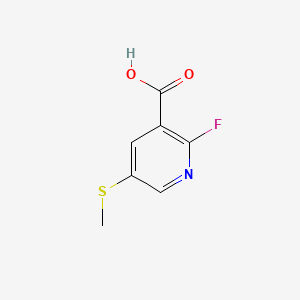
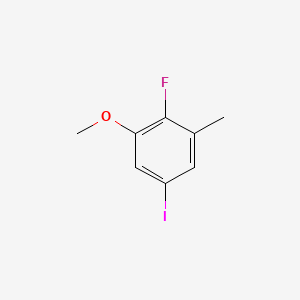

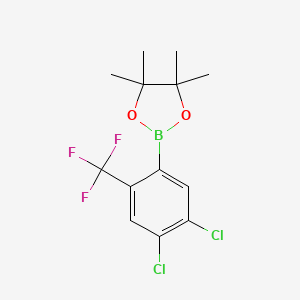
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)

![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
